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Compound of Interest

Compound Name: ((Dimethylamino)methyl)ferrocene

Cat. No.: B075032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of

((dimethylamino)methyl)ferrocene in asymmetric synthesis. This versatile starting material is

a cornerstone in the development of chiral ferrocenyl ligands, which have proven to be highly

effective in a range of enantioselective transformations.

Introduction to ((dimethylamino)methyl)ferrocene in
Asymmetric Synthesis
((Dimethylamino)methyl)ferrocene is a crucial precursor for the synthesis of planar chiral 1,2-

disubstituted ferrocenes. The key to its utility lies in the directing effect of the dimethylamino

group, which facilitates the regioselective lithiation of the ferrocene cyclopentadienyl ring at the

adjacent (ortho) position, a process known as Directed ortho-Metalation (DoM). This

straightforward and high-yielding reaction opens the door to a vast array of chiral ligands

through the subsequent quenching of the lithiated intermediate with various electrophiles.

One of the most prominent derivatives is (R)-N,N-dimethyl-1-ferrocenylethylamine, famously

known as Ugi's amine, which possesses both central and planar chirality. Ugi's amine and its

analogues are pivotal in the synthesis of highly successful and commercially available ligand

families such as Josiphos and PPFA (Phosphaferrocene-phosphine). These ligands have

demonstrated exceptional performance in a multitude of asymmetric catalytic reactions,
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including hydrogenations, additions to carbonyl compounds, and cross-coupling reactions,

making them invaluable tools in academic research and the pharmaceutical industry.

Key Applications and Performance Data
Ligands derived from ((dimethylamino)methyl)ferrocene are particularly effective in

asymmetric hydrogenation and the addition of organozinc reagents to aldehydes. The following

tables summarize the performance of some of these ligands in these key reactions.

Asymmetric Hydrogenation of Ketones and Olefins
Ferrocene-based diphosphine ligands, such as those from the Josiphos family, are highly

effective for the asymmetric hydrogenation of a variety of prochiral ketones and olefins. The

following data, compiled from various sources, showcases their efficacy.
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Entry
Substra
te

Ligand/
Catalyst
System

Solvent
Temp
(°C)

Pressur
e (bar)

Yield
(%)

ee (%)

1
Acetophe

none

Mn-PNP

Complex
Toluene 60 50 >99 99

2

1-

Naphthyl

methyl

ketone

Mn-PNP

Complex
Toluene 60 50 >99 98

3

2,4,6-

Trimethyl

acetophe

none

Mn-PNP

Complex
Toluene 60 50 >99 92

4
Diaryl

Ketone

Co/Fc-

SPO

2-

Propanol
80 50 up to 99 up to 92

5

2-

Phenylac

rylic acid

Rh/Wuda

phos
Methanol 25 10 >99 98

6

2-(6-

methoxy

naphthal

en-2-

yl)acrylic

acid

Rh/Wuda

phos
Methanol 25 10 >99 99

Asymmetric Diethylzinc Addition to Aldehydes
Chiral ferrocenyl amino alcohols and related ligands catalyze the enantioselective addition of

diethylzinc to various aldehydes, producing chiral secondary alcohols with high enantiomeric

excess.
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Entry Aldehyde
Ligand/C
atalyst

Solvent Temp (°C) Yield (%) ee (%)

1
Benzaldeh

yde

(S,Rp)-

Ferrocenyl

Oxazoline

Toluene 0 83 93

2

4-

Chlorobenz

aldehyde

(S,Rp)-

Ferrocenyl

Oxazoline

Toluene 0 85 95

3

4-

Methoxybe

nzaldehyd

e

(S,Rp)-

Ferrocenyl

Oxazoline

Toluene 0 81 92

4

2-

Naphthald

ehyde

(S,Rp)-

Ferrocenyl

Oxazoline

Toluene 0 78 94

5
Benzaldeh

yde

Ferrocenyl

Arylsulfona

mide

Toluene 20 95 96

6
Benzaldeh

yde

Aziridine-

phosphine
Toluene 0 up to 90 up to 90

Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of key

precursors and their application in asymmetric catalysis.

Protocol 1: Synthesis of (R)-N,N-Dimethyl-1-
ferrocenylethylamine (Ugi's Amine)
This protocol describes a common method for the synthesis and resolution of Ugi's amine.

Step 1: Acetylation of Ferrocene
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To a stirred suspension of anhydrous aluminum chloride (1.2 equiv) in dry dichloromethane

at 0 °C, add acetyl chloride (1.2 equiv) dropwise.

Stir the mixture for 15 minutes, then add ferrocene (1.0 equiv) portion-wise.

Allow the reaction to warm to room temperature and stir for 4 hours.

Pour the reaction mixture carefully onto ice and separate the organic layer.

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over

anhydrous magnesium sulfate.

Remove the solvent under reduced pressure and purify the crude acetylferrocene by column

chromatography.

Step 2: Reduction to 1-Ferrocenylethanol

Dissolve the acetylferrocene (1.0 equiv) in dry benzene.

Add a solution of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®, 0.55 equiv)

dropwise at room temperature.

Stir the reaction for 1 hour.

Carefully quench the reaction with water and extract with diethyl ether.

Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent to

yield racemic 1-ferrocenylethanol.

Step 3: Conversion to Ugi's Amine

A solution of racemic 1-ferrocenylethanol (1.0 equiv) and acetic acid in cyclohexane is

refluxed to form 1-ferrocenylethyl acetate.[1]

The acetate is then subjected to a substitution reaction with dimethylamine in methanol to

yield racemic Ugi's amine.[1]

Step 4: Resolution of Racemic Ugi's Amine
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Dissolve the racemic Ugi's amine in methanol.

Add a solution of L-(+)-tartaric acid (1.0 equiv) in methanol.

Heat the mixture to 55 °C and then allow it to cool slowly to room temperature to precipitate

the (S)-diastereomeric salt.[1]

The mother liquor, enriched in the (R)-diastereomer, is treated with diethyl ether to

precipitate the (R)-diastereomeric salt.[1]

The diastereomerically pure tartrate salt is then treated with a base (e.g., NaOH) to liberate

the free (R)-Ugi's amine.

Protocol 2: Asymmetric Hydrogenation of Acetophenone
using a Josiphos-type Ligand
This protocol is a general procedure for the asymmetric hydrogenation of ketones.

Materials:

[Rh(COD)₂]BF₄ (or other suitable rhodium precursor)

Josiphos ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂)

Acetophenone

Methanol (degassed)

High-pressure autoclave

Procedure:

In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (1 mol%) and the Josiphos ligand (1.1

mol%).

Add degassed methanol and stir the solution for 30 minutes to form the catalyst.

In a separate vial, prepare a solution of acetophenone in degassed methanol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/635059f5e79b3f8a89f05310/original/simplified-synthesis-of-air-stable-copper-complexed-josiphos-ligand-via-ugi-s-amine-complete-preparation-and-analysis-from-ferrocene.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/635059f5e79b3f8a89f05310/original/simplified-synthesis-of-air-stable-copper-complexed-josiphos-ligand-via-ugi-s-amine-complete-preparation-and-analysis-from-ferrocene.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the catalyst solution and the substrate solution to a high-pressure autoclave.

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 times).

Pressurize the autoclave to the desired pressure (e.g., 10 bar) and stir the reaction at the

desired temperature (e.g., 25 °C) for the specified time.

After the reaction is complete, carefully vent the autoclave and remove the solvent in vacuo.

The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral HPLC

or GC analysis.

Protocol 3: Asymmetric Diethylzinc Addition to
Benzaldehyde
This protocol outlines a general procedure for the enantioselective addition of diethylzinc to

aldehydes.

Materials:

Chiral ferrocenyl amino alcohol ligand (e.g., 5 mol%)

Benzaldehyde

Diethylzinc (1.0 M in hexanes)

Toluene (anhydrous)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral

ferrocenyl amino alcohol ligand and anhydrous toluene.

Cool the solution to 0 °C and add diethylzinc (1.1 equiv) dropwise.

Stir the mixture at 0 °C for 30 minutes.

Add benzaldehyde (1.0 equiv) dropwise to the solution.
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Stir the reaction at 0 °C until completion (monitored by TLC).

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution.

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry

over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure and purify the product by column

chromatography.

Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC

analysis.

Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows in the

application of ((dimethylamino)methyl)ferrocene in asymmetric synthesis.
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Caption: Synthesis of a chiral ferrocenyl ligand from ((dimethylamino)methyl)ferrocene.
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Caption: General workflow for asymmetric catalysis using a chiral ferrocenyl ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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